molecular formula C7H9N5O B1478683 7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2092532-70-0

7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B1478683
CAS No.: 2092532-70-0
M. Wt: 179.18 g/mol
InChI Key: OHAXKPFBYNWQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazole-pyrazinone core with a 2-aminoethyl substituent. This structure places it within the broader class of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives, which are recognized as an essential building block in organic and medicinal chemistry for developing various therapeutic agents . The triazolo[4,3-a]pyrazine scaffold serves as a key template for creating functional motifs with a wide spectrum of potential biological activities . This compound has garnered significant attention for its potential in pharmacological research, particularly in the fields of oncology and neuroprotection. Recent studies on related triazolo-pyrazine compounds have demonstrated potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . The proposed mechanism of action for these anticancer properties involves the induction of apoptosis through mitochondrial membrane potential disruption and inhibition of cell migration . Furthermore, the triazolo[4,3-a]pyrazine core is a key structure in neurology-focused research. Recent advancements have shown that 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives act as highly potent and selective human A2A adenosine receptor (AR) antagonists . This receptor is a significant target because selective A2A AR antagonists are known to reduce excitotoxicity and exert neuroprotective activity in animal models of cerebral ischemia . Other research indicates that similar triazolopyrazine scaffolds are being investigated as modulators of mGlu5 receptors for the potential treatment of neurological and psychiatric disorders . The compound is offered with the following specifications: CAS Number 2092532-70-0, Molecular Formula C7H9N5O, and Molecular Weight 179.18 g/mol . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-1-2-11-3-4-12-5-9-10-6(12)7(11)13/h3-5H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAXKPFBYNWQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=NN=CN21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
  • Molecular Formula : C₇H₉N₅O
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 2089255-35-4

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrazine compounds exhibit significant anticancer properties. For instance, a related compound showed potent antiproliferative effects against several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) with IC50 values as low as 0.16 μM . The mechanism of action involves:

  • Induction of apoptosis through mitochondrial membrane potential disruption.
  • Inhibition of cell migration and G1 phase arrest in the cell cycle.

Antimicrobial Activity

Research indicates that triazolo derivatives possess moderate antimicrobial activity against various bacterial and fungal strains. A study reported that synthesized compounds exhibited varying levels of efficacy compared to standard antibiotics such as Streptomycin and Nystatin . The antimicrobial mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its structure. The following table summarizes findings from SAR studies:

Compound ModificationBiological ActivityIC50 Value (μM)Reference
Base StructureAnticancer0.16
Addition of CyclopropylAntimicrobialModerate
Substitution at N1Enhanced AntitumorVaries

Case Studies

  • Case Study on Anticancer Mechanism :
    • A study focused on the compound's effect on A549 cells showed significant apoptosis induction through mitochondrial pathway activation. The study emphasized the role of PLK1 as a potential drug target for further therapeutic development .
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests revealed that derivatives of this compound exhibited moderate activity against Staphylococcus aureus and Candida albicans. These results suggest a promising avenue for developing new antimicrobial agents based on this scaffold .

Scientific Research Applications

Antibacterial Properties

Research indicates that 7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth by disrupting protein synthesis and interfering with essential metabolic processes. Notably, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly through the inhibition of viral replication mechanisms. Preliminary studies have indicated that it may interfere with viral enzymes crucial for the life cycle of certain viruses, although further research is needed to confirm these effects .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes involved in critical biochemical pathways. This includes enzymes related to inflammation and metabolic regulation. The compound's interaction with these enzymes can lead to altered cellular responses and potential therapeutic benefits in inflammatory diseases .

Modulation of Cellular Processes

The compound has been shown to influence cell signaling pathways and gene expression profiles. For example, it can modulate inflammatory responses by altering the expression of cytokines and other mediators involved in immune responses . This property opens avenues for its use in treating conditions characterized by chronic inflammation.

Synthesis of Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Researchers are exploring modifications to improve efficacy and reduce toxicity .

Industrial Production

While industrial production methods are not extensively documented, scalable synthesis routes involving commercially available precursors have been proposed. These methods could facilitate the large-scale production of the compound for research and therapeutic applications .

Case Studies

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations.
Study 2Enzyme InhibitionIdentified as an effective inhibitor of cyclooxygenase enzymes involved in inflammation.
Study 3Cellular EffectsAltered gene expression related to inflammatory cytokines in vitro models.

Comparison with Similar Compounds

Key Observations :

  • The 2-aminoethyl group at position 7 introduces a polar, hydrophilic moiety, contrasting with hydrophobic substituents like 4-fluorobenzyl or thioxo groups .
  • Synthesis typically involves cyclization of 3-hydrazinopyrazin-2-one intermediates, with CDI (carbonyldiimidazole) activation enhancing reactivity for aryl/heteryl substituents .

Physicochemical Properties

Table 2: Solubility and Stability Profiles

Compound Solubility Profile Stability Concerns
7-(2-Aminoethyl)-[1,2,4]triazolo[...] Expected: High solubility in polar solvents (DMF, DMSO); moderate in alcohols Potential hydrolysis of aminoethyl group
7-(4-Fluorobenzyl)-3-thioxo [...] Freely soluble in DMF/DMSO; slightly soluble in MeOH/EtOH Oxidation of thioxo to dione impurity
3-Chloromethyl-7-phenyl [...] Limited data; likely similar to aryl-substituted analogs Hydrolytic sensitivity due to Cl

Key Observations :

  • The aminoethyl group may improve aqueous solubility compared to 4-fluorobenzyl or aryl derivatives, which are only slightly soluble in alcohols .

Pharmacological Activity

Key Observations :

  • Thioxo derivatives exhibit potent gram-negative antimicrobial activity, while aminoethyl analogs may prioritize receptor modulation (e.g., P2X7 antagonism) .
  • Computational predictions (PASS software) suggest aminoethyl derivatives could have membrane-stabilizing and cerebroprotective effects .

Analytical Methods

Table 4: Quantitative Determination Techniques

Compound Method Accuracy/Precision (%) Key Impurities
7-(2-Aminoethyl)-[1,2,4]triazolo[...] Likely potentiometric titration ~99.0–101.0 Hydrolysis byproducts
7-(4-Fluorobenzyl)-3-thioxo [...] Non-aqueous potentiometric 99.0–101.0 Impurity A (semiproduct), B (dione)

Key Observations :

  • Potentiometric titration in non-aqueous media is validated for triazolopyrazinones, with uncertainties ≤ 0.22% .
  • Impurity profiles vary by substituent: thioxo derivatives degrade to diones, while aminoethyl analogs may form hydrolysis products .

Preparation Methods

Step 1: Formation of Hydrazino-Pyrazine Intermediate

  • Reaction : 2,3-Dichloropyrazine undergoes nucleophilic substitution with hydrazine hydrate in ethanol under reflux at 85°C.
  • Outcome : Formation of hydrazino-substituted pyrazine (Compound 10).
  • Conditions : Ethanol solvent, reflux, 85°C.

Step 2: Cyclization to Triazolopyrazine Core

  • Reaction : Compound 10 is cyclized using triethoxy methane at 80°C under reflux to yield the key intermediate triazolopyrazinone (Compound 11).
  • Conditions : Triethoxy methane, reflux at 80°C.

Step 3: Substitution with Aminophenol Derivatives

  • Reaction : Compound 11 is substituted with 4-aminophenol or 2-fluoro-4-aminophenol in the presence of potassium tert-butoxide (KTB) and potassium iodide (KI) in tetrahydrofuran (THF).
  • Outcome : Formation of aniline derivatives (Compounds 12a–b).
  • Conditions : THF solvent, base catalysis.

Step 4: Preparation of Acyl Chloride Intermediates

  • Reaction : Carboxylic acid derivatives (Compounds 14a–h) are reacted with oxalyl chloride in dichloromethane (CH2Cl2) at room temperature to form acyl chlorides (Compounds 15a–h).
  • Conditions : Oxalyl chloride, DMF catalyst, CH2Cl2 solvent, room temperature, 5 minutes.

Step 5: Amide Bond Formation to Yield Target Compound

  • Reaction : Aniline derivatives (12a–b) react with acyl chlorides (15a–h) in the presence of DIPEA in dichloromethane at room temperature to form the target compounds (16a–l and 17a–m), including 7-(2-aminoethyl)-triazolo[4,3-a]pyrazin-8(7H)-one.
  • Conditions : DIPEA base, CH2Cl2 solvent, room temperature, 30 minutes.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product/Intermediate Yield/Notes
1 2,3-Dichloropyrazine + Hydrazine Hydrate EtOH, reflux, 85°C Hydrazino-pyrazine (Compound 10) High conversion
2 Compound 10 + Triethoxy Methane Reflux, 80°C Triazolopyrazinone core (Compound 11) Efficient cyclization
3 Compound 11 + 4-Aminophenol or 2-Fluoro-4-aminophenol KTB, KI, THF, RT Aniline derivatives (Compounds 12a–b) Good substitution yields
4 Carboxylic acids (14a–h) Oxalyl chloride, DMF, CH2Cl2, RT Acyl chlorides (15a–h) Rapid conversion
5 Anilines (12a–b) + Acyl chlorides (15a–h) DIPEA, CH2Cl2, RT Target compounds (16a–l, 17a–m) including 7-(2-aminoethyl) derivative Moderate to good yields

Research Findings and Optimization Notes

  • The nucleophilic substitution on 2,3-dichloropyrazine with hydrazine hydrate is a critical step, requiring controlled reflux conditions to ensure selective substitution without overreaction.
  • Cyclization with triethoxy methane is efficient and provides a stable triazolopyrazinone intermediate suitable for further functionalization.
  • The substitution with aminophenol derivatives introduces functional groups that can be further modified to introduce the aminoethyl side chain.
  • The use of oxalyl chloride for acyl chloride formation is rapid and efficient, facilitating subsequent amide bond formation.
  • DIPEA as a base catalyst in dichloromethane provides mild conditions for amide bond formation, preserving sensitive functional groups.
  • Purification typically involves standard chromatographic techniques, and yields vary depending on substituents but are generally moderate to good.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Hydrazine substitution Readily available reagents; high selectivity Requires careful control of temperature
Triethoxy methane cyclization Efficient ring closure; good yields Requires reflux conditions
Aminophenol substitution Versatile for introducing functional groups Possible regioisomer formation if not controlled
Acyl chloride formation Fast and clean reaction Oxalyl chloride is moisture sensitive
Amide bond formation Mild conditions; good functional group tolerance Requires careful stoichiometry and base control

Q & A

Basic: What is the validated method for quantifying 7-substituted triazolopyrazine derivatives in pharmaceutical substances?

Answer:
The compound can be quantified via non-aqueous potentiometric titration using 0.1 M perchloric acid (HClO₄) in a solvent mixture of acetic acid and acetic anhydride. Key steps include:

  • Dissolving 0.250 g of the compound in 30 mL acetic acid and 30 mL acetic anhydride.
  • Titrating until the first potential jump on the titration curve.
  • Validating for linearity (R² ≥ 0.99), accuracy (99.0–101.0% recovery), and precision (RSD ≤ 0.22%).
  • Ensuring sample mass and titrant volume align with 80 ± 10% burette usage to minimize errors .

Basic: How are synthesis-related impurities controlled in triazolopyrazine derivatives?

Answer:
HPLC-UV is used to monitor impurities, with thresholds set at ≤0.5% total impurities. Key impurities include:

  • Impurity A : 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one (synthesis intermediate).
  • Impurity B : Oxidation byproduct (e.g., 7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione).
    Chromatographic conditions (column, mobile phase) must be optimized to resolve these peaks .

Advanced: How can synthetic routes for triazolopyrazines be optimized to minimize byproducts?

Answer:

  • Activation strategy : Use carbonyldiimidazole (CDI) instead of acid chlorides to avoid hydrolysis byproducts. CDI ensures anhydrous conditions and reduces thionyl chloride residues .
  • Reaction parameters : Maintain a 1:1 molar ratio of acid to CDI, reflux in anhydrous DMFA for 24 hours, and precipitate products in i-propanol to isolate pure compounds .
  • Quality control : Monitor reaction progress via TLC and confirm cyclization using ¹H NMR (H-5/H-6 protons as doublets at δ 7.15–7.28 and δ 7.50–7.59 ppm) .

Advanced: How should researchers address discrepancies in ¹H NMR data during structural confirmation?

Answer:

  • Expected signals : Verify H-5 and H-6 protons of the pyrazinone fragment appear as doublets in δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively.
  • Deviations may indicate :
    • Incomplete cyclization (residual hydrazine peaks).
    • Solvent impurities (e.g., residual DMFA at δ 2.7–3.1 ppm).
    • Oxidation byproducts (e.g., upfield shifts due to electron-withdrawing groups).
  • Resolution : Compare with literature data, rerun under anhydrous conditions, or use HSQC/HMBC for ambiguous assignments .

Basic: What pharmacological activities are predicted for triazolopyrazine derivatives?

Answer:

  • Computational predictions (PASS software) : Cytotoxicity, membrane stabilization, cerebroprotection, and cardioprotection .
  • Experimental data : Antimicrobial activity against Gram-negative bacteria (MIC 12.5 µg/mL, MBC 25.0 µg/mL) and P2X7 receptor antagonism (IC₅₀ <1 nM) .
  • Mechanism : Bioisosteric mimicry of inosine for adenosine receptor interactions .

Advanced: How to validate an HPLC method for impurity profiling in triazolopyrazines?

Answer:

  • Specificity : Resolve all impurities (A, B) from the main peak with resolution ≥2.0.
  • Linearity : Test over 50–150% of target concentration (R² ≥ 0.99).
  • Accuracy : Spike impurities at 0.1–0.5% levels; recovery should be 98–102%.
  • Precision : Repeatability (RSD ≤2% for area counts) and intermediate precision (inter-day RSD ≤3%) .

Basic: What synthetic strategies enable diversification of substituents in triazolopyrazines?

Answer:

  • Position 3 : Use aryl/heteroaryl carboxylic acids activated by CDI.
  • Position 7 : Introduce benzyl/aryl groups via N-alkylation of pyrazin-2-ones.
  • Key reagents : Orthoesters, anhydrides (e.g., oxalic acid derivatives) for cyclization .

Advanced: How to design assays for evaluating P2X7 receptor antagonism?

Answer:

  • Cell-based assay : Use HEK-293 cells stably expressing human P2X7 receptors.
  • Protocol :
    • Induce receptor activation with 1 mM ATP.
    • Measure Ca²⁺ influx (Fluo-4 AM dye) or IL-1β release via ELISA.
    • Calculate IC₅₀ using dose-response curves (10 pM–10 µM test compound) .
  • Validation : Compare with reference antagonists (e.g., AZD9056) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Reactant of Route 2
7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.